molecular formula C8H11N3OS B010163 2-Amino-3-dimethylthiocarbamoyloxypyridine CAS No. 110256-18-3

2-Amino-3-dimethylthiocarbamoyloxypyridine

Cat. No. B010163
M. Wt: 197.26 g/mol
InChI Key: AUAKHIDAFUXZFS-UHFFFAOYSA-N
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Description

2-Amino-3-dimethylthiocarbamoyloxypyridine, commonly known as ADTC, is a chemical compound that has been widely used in scientific research. It is a derivative of pyridine and has been synthesized through various methods. ADTC has shown promising results in various studies, making it a popular choice for researchers.

Scientific Research Applications

ADTC has been widely used in scientific research, particularly in the field of neuroscience. It has been shown to inhibit the uptake of dopamine and norepinephrine, making it a potential treatment for psychiatric disorders such as depression and anxiety. ADTC has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine release in the brain. Additionally, ADTC has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells.

Mechanism Of Action

The mechanism of action of ADTC involves the inhibition of monoamine transporters, including dopamine and norepinephrine transporters. This results in an increase in the levels of dopamine and norepinephrine in the brain, leading to various physiological and biochemical effects.

Biochemical And Physiological Effects

ADTC has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine release in the brain, leading to improved mood and cognitive function. ADTC has also been shown to have antioxidant properties, protecting cells from oxidative stress. Additionally, ADTC has been shown to inhibit the growth of cancer cells, making it a potential treatment for cancer.

Advantages And Limitations For Lab Experiments

ADTC has several advantages for lab experiments, including its ability to inhibit the uptake of dopamine and norepinephrine, making it a useful tool for studying the effects of these neurotransmitters. However, ADTC has some limitations, including its potential toxicity and the need for careful handling in the lab.

Future Directions

There are several future directions for research on ADTC. One area of research is the development of new ADTC derivatives with improved efficacy and reduced toxicity. Another area of research is the study of the effects of ADTC on other neurotransmitters and their receptors. Additionally, ADTC could be studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and schizophrenia.
Conclusion:
In conclusion, ADTC is a chemical compound that has shown promising results in various scientific research studies. It has been synthesized through various methods and has been studied for its potential use in the treatment of psychiatric disorders, Parkinson's disease, and cancer. ADTC has been shown to inhibit the uptake of dopamine and norepinephrine, leading to various biochemical and physiological effects. While ADTC has some limitations, it remains a popular choice for researchers, and there are several future directions for research on this compound.

Synthesis Methods

ADTC can be synthesized through various methods, including the reaction of pyridine-3-carboxylic acid with thionyl chloride and dimethylamine, followed by the reaction with ammonium thiocyanate. The resulting product is then treated with potassium hydroxide to obtain ADTC. Another method involves the reaction of pyridine-3-carboxylic acid with dimethylamine and carbon disulfide, followed by the reaction with ammonium hydroxide. The product is then treated with potassium hydroxide to obtain ADTC.

properties

CAS RN

110256-18-3

Product Name

2-Amino-3-dimethylthiocarbamoyloxypyridine

Molecular Formula

C8H11N3OS

Molecular Weight

197.26 g/mol

IUPAC Name

O-(2-aminopyridin-3-yl) N,N-dimethylcarbamothioate

InChI

InChI=1S/C8H11N3OS/c1-11(2)8(13)12-6-4-3-5-10-7(6)9/h3-5H,1-2H3,(H2,9,10)

InChI Key

AUAKHIDAFUXZFS-UHFFFAOYSA-N

SMILES

CN(C)C(=S)OC1=C(N=CC=C1)N

Canonical SMILES

CN(C)C(=S)OC1=C(N=CC=C1)N

synonyms

Carbamothioic acid, dimethyl-, O-(2-amino-3-pyridinyl) ester (9CI)

Origin of Product

United States

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